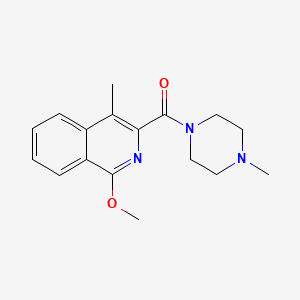
(1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methoxy-4-methylisoquinoline with 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives with altered functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, leading to a variety of isoquinoline-based compounds .
Scientific Research Applications
(1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (1-Methoxy-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
89928-92-7 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(1-methoxy-4-methylisoquinolin-3-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H21N3O2/c1-12-13-6-4-5-7-14(13)16(22-3)18-15(12)17(21)20-10-8-19(2)9-11-20/h4-7H,8-11H2,1-3H3 |
InChI Key |
BIYFPBDSMSVJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


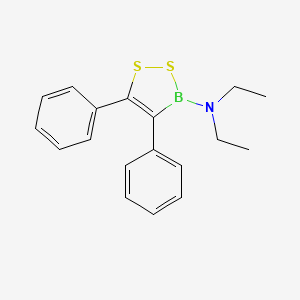
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
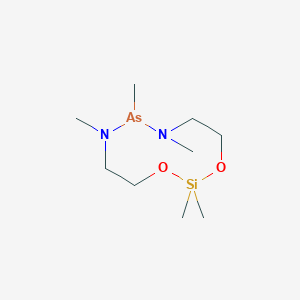
![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
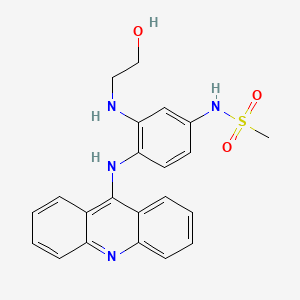
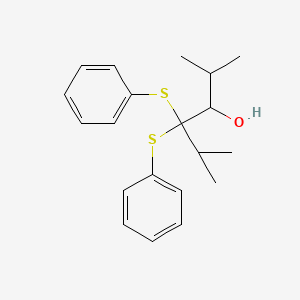
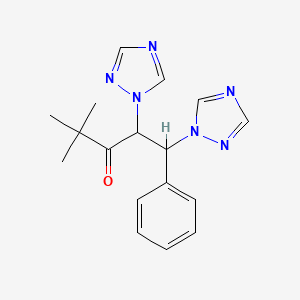
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
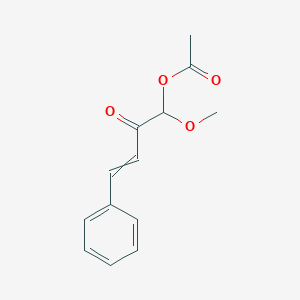
![4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14390538.png)
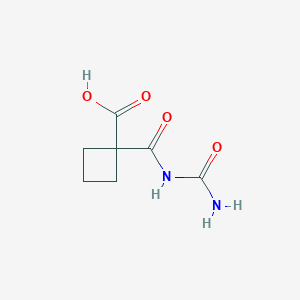
![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
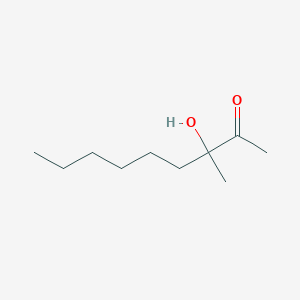
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
